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Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture
systems that recapitulate the genetic and phenotypic characteristics of an original patient's
tumor.[1][2] This makes them a powerful platform for preclinical drug screening and
personalized medicine.[3][4] This document provides a detailed methodology for evaluating the
therapeutic potential of ML117, a potent and selective agonist for the G protein-coupled
receptor 52 (GPR52), using a PDO model.

GPR52 is an orphan Gas-coupled receptor whose activation leads to an increase in
intracellular cyclic AMP (cAMP).[5][6] While primarily investigated for its role in the central
nervous system, aberrant expression of certain GPCRs has been linked to cancer progression.
[7][8] These protocols outline a hypothetical framework for testing the efficacy of GPR52
activation with ML117 as a novel therapeutic strategy in cancer types where GPR52 is
expressed, using colorectal cancer (CRC) PDOs as an example.

GPR52 Signaling Pathway

Activation of GPR52 by an agonist such as ML117 initiates a canonical Gas signaling cascade.
The Gas subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then
phosphorylates various downstream transcription factors, such as CREB (CAMP response
element-binding protein), ultimately modulating gene expression to elicit a cellular response.
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GPR52 agonist-induced signaling cascade.

Experimental Workflow

The overall workflow for testing ML117 in PDOs involves establishing organoid cultures from
patient tissue, expanding them for drug screening, performing viability and mechanistic assays,
and finally, analyzing the data.
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Workflow for ML117 evaluation in PDOs.

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal
Cancer (CRC) PDOs
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This protocol is adapted from established methods for generating organoids from tumor

resections.[8]

Materials:

e Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Penicillin-Streptomycin, 10

UM Y-27632).

o Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase/Dispase.

e Accutase, Advanced DMEM/F12, PBS (ice-cold).

o Matrigel (Growth factor reduced), 24-well plates.

e CRC Organoid Culture Medium (See recipe below).

CRC Organoid Culture Medium Recipe:

Component Stock Conc. Final Conc. Volume for 50 mL
Advanced

DMEM/F12 ) ) to 50 mt

HEPES 1M 10 mM 500 pL

Glutamax 100x 1x 500 pL

Penicillin-

Streptomycin 100x 1x SO0 uL

B27 Supplement 50x 1x 1mL

N2 Supplement 100x 1x 500 pL
N-Acetylcysteine 500 mM 1mM 100 pL
Nicotinamide 1M 10 mM 500 pL

Human EGF 100 pg/mL 50 ng/mL 25 pL

Noggin 100 pg/mL 100 ng/mL 50 pL

R-spondinl 100 pg/mL 500 ng/mL 250 pL
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| Y-27632 (ROCKi) | 10 mM | 10 pM | 50 pL (Add fresh) |
Procedure:

e Mince the tumor tissue into ~1 mm?3 fragments on ice.
e Wash fragments with 10 mL ice-cold PBS.

e Add 5 mL of pre-warmed Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle
agitation.

» Neutralize the digestion with 10 mL of Advanced DMEM/F12.
e Filter the suspension through a 70 um cell strainer.
o Centrifuge the filtrate at 300 x g for 5 minutes.

o Resuspend the pellet in 1 mL of Accutase and incubate at 37°C for 10-15 minutes to obtain a
single-cell suspension.

o Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold Matrigel at a
concentration of 1,000-5,000 cells per 50 pL.

o Dispense 50 pyL Matrigel domes into the center of pre-warmed 24-well plate wells.
 Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
e Gently add 500 pL of CRC Organoid Culture Medium (with Y-27632) to each well.

e Culture at 37°C, 5% COz. Change the medium every 2-3 days. Organoids should be ready
for passaging or experiments in 7-14 days.[8]

Protocol 2: ML117 Treatment and Viability Assessment
Materials:

o Established PDO cultures.

o Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical disruption tools.
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384-well white, clear-bottom plates.

ML117 stock solution (e.g., 10 mM in DMSO).

CellTiter-Glo® 3D Cell Viability Assay kit.[9]

Luminometer plate reader.

Procedure:

Harvest organoids from Matrigel domes by incubating with cell recovery solution on ice or by
mechanical disruption.

Dissociate organoids into small fragments or single cells using Accutase or gentle trituration.

Count the cells and resuspend them in Matrigel at a density of ~500 cells per 20 L.

Plate 20 pL of the Matrigel/organoid suspension into each well of a 384-well plate.

Allow Matrigel to solidify at 37°C for 20 minutes.

Add 40 pL of culture medium to each well.

Prepare a serial dilution of ML117 in culture medium (e.g., from 100 uM to 1 nM). Include a
DMSO vehicle control.

Carefully replace the medium in each well with 40 pL of the corresponding ML117 dilution or
control medium.

Incubate the plate for 72 hours at 37°C, 5% CO:.

Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.[9][10] Briefly,
add 40 uL of reagent to each well, mix on an orbital shaker for 5 minutes, and incubate at
room temperature for 30 minutes.

Read luminescence on a plate reader.
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Normalize the data to the vehicle control and calculate IC50 values using non-linear
regression.

Protocol 3: Western Blot Analysis of Pathway Activation

Materials:

Treated PDO cultures from a 6-well or 12-well plate.

Cultrex Organoid Harvesting Solution or similar.[11]

RIPA buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, transfer system, and blotting membranes.

Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-CREB, Rabbit anti-GPR52,
Mouse anti-B-Actin.

HRP-conjugated secondary antibodies.

ECL substrate and imaging system.

Procedure:

Treat established organoids in a 12-well plate with ML117 (e.qg., at the calculated 1C50
concentration) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture
signaling events.

Harvest organoids by depolymerizing the Matrigel with 1 mL of cold Organoid Harvesting
Solution for 30-60 minutes on ice.[11]

Transfer the solution to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
Aspirate the supernatant and wash the organoid pellet with 1 mL of ice-cold PBS.

Centrifuge again and remove the supernatant.
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e Lyse the pelletin 100 pL of ice-cold RIPA buffer. Vortex and incubate on ice for 30 minutes.
o Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

o Determine protein concentration of the supernatant using a BCA assay.

o Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

» Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

 Incubate with primary antibodies overnight at 4°C.

e Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room
temperature.

e Wash, apply ECL substrate, and visualize bands using a chemiluminescence imager.
e Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison
across different PDO lines, which represent individual patients.

Table 1: Dose-Response of Colorectal Cancer PDOs to ML117 Treatment Data are
hypothetical and for illustrative purposes only.

GPR52

. . . ML117 IC50
PDO Line ID Patient Age Tumor Stage Expression (M)
(TPM) H
CRC-001 68 1 150.2 1.25
CRC-002 55 v 125 > 50
CRC-003 72 Il 210.8 0.88
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| CRC-004 | 61| 11| 95.7 | 5.76 |

Table 2: Western Blot Quantification of p-CREB/CREB Ratio Data are hypothetical,
representing fold-change relative to vehicle control after 4-hour treatment with 1 uM ML117.

p-CREBI/CREB Fold-

PDO Line ID GPR52 Expression (TPM) Change
CRC-001 150.2 45+0.5
CRC-002 12.5 1.1+0.2
CRC-003 210.8 6.2+0.8

| CRC-004 | 95.7 | 3.1+ 0.4 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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